![molecular formula C13H18ClNO B2580147 Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride CAS No. 2413868-98-9](/img/structure/B2580147.png)
Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride
Overview
Description
Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride is a bicyclic compound featuring a spiro junction between a 2,3-dihydrochromene (benzopyran) ring and a piperidine moiety, with the latter protonated as a hydrochloride salt. This structural motif is significant in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets such as kinases or GPCRs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride typically involves the formation of the spiro linkage through cyclization reactions. One common method is the condensation of chromene derivatives with piperidine under acidic or basic conditions. Catalysts such as palladium or other transition metals are often used to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: Both the chromene and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene ring can yield quinone derivatives, while reduction of the piperidine ring can produce secondary amines .
Scientific Research Applications
Histone Deacetylase Inhibition
Recent studies have demonstrated that derivatives of spiro[chromane-2,4'-piperidine] exhibit significant inhibitory activity against histone deacetylases (HDACs). These enzymes play a crucial role in regulating gene expression and are implicated in various diseases, including cancer. A series of compounds based on this scaffold were synthesized and evaluated for their HDAC inhibitory properties. Notably, certain derivatives showed enhanced antiproliferative activity in vitro and improved pharmacokinetic profiles in vivo, suggesting their potential as anticancer agents .
Antiviral Activity
The spiro[2,3-dihydrochromene-4,4'-piperidine] scaffold has also been explored for its antiviral properties. Research indicates that compounds within this class can inhibit the M2 protein of the influenza A virus, providing a basis for developing new antiviral therapies . The mechanism involves blocking the ion channel activity of the M2 protein, which is essential for viral replication.
Neuroprotective Effects
Emerging evidence suggests that spiro[2,3-dihydrochromene-4,4'-piperidine] derivatives may possess neuroprotective effects. These compounds have been shown to modulate pathways involved in neurodegenerative diseases by influencing cellular signaling mechanisms and reducing oxidative stress . This application opens avenues for research into treatments for conditions such as Alzheimer's disease.
Case Study 1: Anticancer Activity
A study evaluated a series of spiro[chromane-2,4'-piperidine] derivatives for their ability to inhibit tumor growth in xenograft models. The results indicated that specific compounds not only inhibited HDAC activity but also demonstrated significant antitumor effects through apoptosis induction in cancer cells . The pharmacokinetic studies revealed that selected derivatives had lower clearance rates and longer half-lives compared to traditional chemotherapeutics.
Case Study 2: Antiviral Efficacy
In another investigation, researchers tested several spiro[2,3-dihydrochromene-4,4'-piperidine] derivatives against influenza viruses. The findings showed that certain compounds effectively reduced viral titers in cell cultures by interfering with viral entry mechanisms . This study underscores the potential of these compounds as novel antiviral agents.
Mechanism of Action
The mechanism of action of Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to achieve therapeutic effects .
Comparison with Similar Compounds
Pharmacological Relevance
Spiro-piperidine derivatives are frequently explored as anticancer agents. For instance, spiro[indoline-3,4-piperidine]-2-ones have demonstrated activity against tyrosine kinases, with structural modifications (e.g., aminopyridine substitutions) enhancing potency .
Comparison with Similar Spiro-Piperidine Compounds
Structural and Functional Variations
Key structural differences among spiro-piperidine derivatives influence their pharmacological profiles:
Key Observations :
- Dihydrochromene vs.
- Substituent Effects: Chloro or aminopyridine groups (e.g., in A1-A4 derivatives) modulate electronic properties and binding affinity. The absence of such substituents in the target compound suggests a distinct SAR profile .
Biological Activity
Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on antibacterial effects, potential as a G-protein-coupled receptor agonist, and other pharmacological activities.
Chemical Structure and Synthesis
The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure that includes a chromene and piperidine moiety. The synthesis of spiro[2,3-dihydrochromene-4,4'-piperidine] derivatives has been achieved through various methods, including cyclization reactions involving appropriate precursors and catalysts.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. A series of spirochromanone derivatives demonstrated significant inhibitory effects against various pathogenic bacteria. For instance, compounds derived from this scaffold showed EC50 values ranging from 0.78 μg/mL to 3.48 μg/mL against bacterial strains, indicating potent antibacterial activity .
Mechanism of Action:
- The mechanism involves disruption of bacterial membrane integrity by altering lipid composition and increasing permeability .
- Gene expression analysis revealed that these compounds interfere with fatty acid synthesis pathways in bacteria, targeting genes such as ACC and Fab family genes .
2. G-Protein-Coupled Receptor (GPCR) Agonism
Another significant aspect of the biological activity of this compound is its role as an agonist for GPR119, a GPCR implicated in glucose metabolism and insulin secretion. Research has shown that certain derivatives can effectively activate GPR119 with an EC50 value as low as 54 nM .
In Vivo Studies:
- In vivo tests using C57BL/6N mice demonstrated that one lead compound reduced glucose excursion in a dose-dependent manner during oral glucose tolerance tests at doses as low as 3 mg/kg .
3. Other Pharmacological Activities
Beyond antibacterial and GPCR activation, this compound exhibits other pharmacological properties:
- Antioxidant Activity: Some derivatives have shown potential as radical scavengers, contributing to their therapeutic profiles.
- Cytotoxicity: Preliminary studies indicate varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into their anticancer potential.
Research Findings and Case Studies
A summary of key findings from various studies is presented in the table below:
Q & A
Q. Basic: What are the optimized synthetic routes for Spiro[2,3-dihydrochromene-4,4'-piperidine] hydrochloride, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves cyclization between dihydrochromene and piperidine derivatives under acid-catalyzed conditions. Key parameters include:
- Catalysts : HCl or other protic acids to facilitate spiro-ring formation .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates, while dichloromethane is used for stepwise purification .
- Temperature : Reactions are often conducted at 60–80°C to balance kinetics and thermal stability of intermediates .
Yield optimization (typically 60–75%) requires careful control of stoichiometry and inert atmospheres to prevent oxidation of sensitive intermediates .
Q. Basic: What spectroscopic and chromatographic methods are recommended for characterizing this spirocyclic compound?
Answer:
- NMR : 1H and 13C NMR are critical for confirming the spirojunction. The dihydrochromene protons resonate at δ 4.1–4.3 ppm (multiplet), while piperidine protons appear as a singlet near δ 3.2 ppm . HMBC correlations validate the spiro connectivity .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) achieve baseline separation. The molecular ion [M+H]+ at m/z 239.74 matches the theoretical mass .
- XRD : Single-crystal X-ray diffraction confirms the stereochemistry and spatial arrangement of the spiro center .
Q. Advanced: How can contradictory data in reaction outcomes (e.g., unexpected byproducts) be systematically analyzed?
Answer: Contradictions often arise from:
- Reagent Purity : Trace moisture in solvents or catalysts (e.g., LiAlH4) may generate hydroxylated byproducts. Use Karl Fischer titration to verify solvent dryness .
- Kinetic vs. Thermodynamic Control : At higher temperatures (>80°C), competing pathways favor ring-opening products. Monitor reaction progress via TLC or in-situ IR to identify intermediate phases .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict regioselectivity and transition states, aiding mechanistic interpretation of byproducts .
Q. Advanced: What strategies are employed to study structure-activity relationships (SAR) for biological applications?
Answer:
- Derivatization : Functionalize the piperidine nitrogen or dihydrochromene oxygen to probe receptor binding. For example, N-alkylation enhances lipophilicity and blood-brain barrier penetration .
- In Silico Docking : Molecular docking (AutoDock Vina) identifies potential interactions with targets like serotonin receptors or bacterial enzymes .
- Biological Assays :
Q. Basic: How should researchers handle stability and storage challenges for this compound?
Answer:
- Storage : Store in amber vials at –20°C under argon to prevent hygroscopic degradation. Desiccants (silica gel) are critical for long-term stability .
- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., hydrolyzed chromene rings) .
Q. Advanced: What analytical approaches resolve discrepancies in reported biological activity across studies?
Answer:
- Batch Reproducibility : Compare NMR and HRMS data across synthetic batches to rule out impurities .
- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For example, cytotoxicity in cancer cells varies with serum concentration in media .
- Meta-Analysis : Pool data from multiple studies (e.g., n ≥ 5) using statistical tools (Prism) to identify outliers and consensus trends .
Q. Basic: How does this compound’s spirocyclic architecture differentiate it from non-spiro analogs in drug design?
Answer:
- Conformational Rigidity : The spiro center restricts rotational freedom, enhancing target selectivity. For example, spiro derivatives show 10-fold higher affinity for κ-opioid receptors vs. linear analogs .
- Metabolic Stability : Reduced CYP450-mediated oxidation due to steric hindrance at the spiro junction increases plasma half-life .
Q. Advanced: What methodologies are used to elucidate reaction mechanisms for novel derivatives?
Answer:
- Isotopic Labeling : 18O-labeled H2O traces hydroxyl group origins in hydrolysis byproducts .
- Kinetic Isotope Effects (KIE) : Compare kH/kD in deuterated solvents to identify rate-determining steps (e.g., proton transfer in ring closure) .
- In Situ Spectroscopy : ReactIR monitors intermediate species (e.g., enolates) during multistep syntheses .
Properties
IUPAC Name |
spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13;/h1-4,14H,5-10H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIOZSBJCCEQBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC3=CC=CC=C23.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.